2-(3-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a boronate ester functional group. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-fluoro-2-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or toluene
Temperature: Room temperature to reflux
Catalyst: None required
Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems also reduces the risk of contamination and increases the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronate ester and an aryl or vinyl halide.
Common Reagents and Conditions
Reagents: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate)
Solvent: Aqueous or organic solvents like ethanol or dimethylformamide (DMF)
Temperature: 50-100°C
Atmosphere: Inert (nitrogen or argon)
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
2-(3-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of fluorescent probes and imaging agents due to its ability to form stable complexes with various biomolecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Fluoro-2-methoxyphenyl)pyrrolidine
- 2-(3-Fluoro-2-methoxyphenyl)acetic acid
- 4-(4-(3-Fluoro-2-methoxyphenyl)thiazol-2-yl)morpholine
Uniqueness
Compared to similar compounds, 2-(3-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boronate ester functional group, which provides enhanced stability and reactivity in cross-coupling reactions. This makes it a valuable reagent in organic synthesis, particularly for the formation of carbon-carbon bonds.
Properties
IUPAC Name |
2-(3-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO3/c1-12(2)13(3,4)18-14(17-12)9-7-6-8-10(15)11(9)16-5/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OONNDCZIVBSYTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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